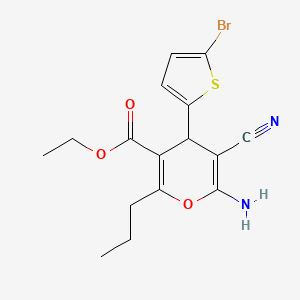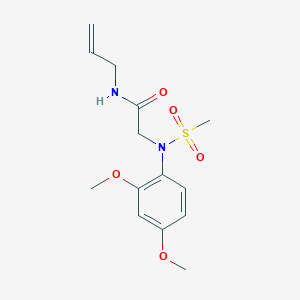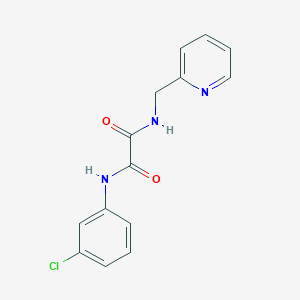
ethyl 6-amino-4-(5-bromo-2-thienyl)-5-cyano-2-propyl-4H-pyran-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 6-amino-4-(5-bromo-2-thienyl)-5-cyano-2-propyl-4H-pyran-3-carboxylate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Ethyl 6-amino-4-(5-bromo-2-thienyl)-5-cyano-2-propyl-4H-pyran-3-carboxylate has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, this compound has shown promising results as an anticancer agent, with studies demonstrating its ability to inhibit cancer cell growth and induce apoptosis. In materials science, this compound has been used as a building block for the synthesis of novel fluorescent materials. In organic synthesis, this compound has been used as a versatile starting material for the synthesis of various heterocyclic compounds.
Wirkmechanismus
The mechanism of action of ethyl 6-amino-4-(5-bromo-2-thienyl)-5-cyano-2-propyl-4H-pyran-3-carboxylate in cancer cells involves the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway is involved in regulating cell growth, proliferation, and survival, and is frequently dysregulated in cancer cells. By inhibiting this pathway, ethyl 6-amino-4-(5-bromo-2-thienyl)-5-cyano-2-propyl-4H-pyran-3-carboxylate can induce apoptosis and inhibit cancer cell growth.
Biochemical and Physiological Effects
Studies have shown that ethyl 6-amino-4-(5-bromo-2-thienyl)-5-cyano-2-propyl-4H-pyran-3-carboxylate can induce apoptosis in cancer cells, inhibit cancer cell growth, and reduce tumor size in animal models. This compound has also been shown to exhibit anti-inflammatory and antioxidant properties, and may have potential applications in the treatment of other diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using ethyl 6-amino-4-(5-bromo-2-thienyl)-5-cyano-2-propyl-4H-pyran-3-carboxylate in lab experiments is its versatility as a starting material for the synthesis of various heterocyclic compounds. Additionally, this compound has been shown to exhibit potent anticancer activity, making it a promising candidate for further study in cancer research. One limitation of using this compound in lab experiments is its relatively complex synthesis method, which may limit its accessibility to researchers.
Zukünftige Richtungen
For research on ethyl 6-amino-4-(5-bromo-2-thienyl)-5-cyano-2-propyl-4H-pyran-3-carboxylate include further studies on its anticancer activity and mechanism of action, as well as exploration of its potential applications in other fields such as materials science and organic synthesis. Additionally, research could focus on developing more efficient and accessible synthesis methods for this compound, as well as exploring its potential as a therapeutic agent for other diseases beyond cancer.
Synthesemethoden
The synthesis of ethyl 6-amino-4-(5-bromo-2-thienyl)-5-cyano-2-propyl-4H-pyran-3-carboxylate involves the reaction of 5-bromo-2-thiophenecarboxaldehyde, malononitrile, and ethyl 2-bromo-2-methylpropionate in the presence of a base catalyst. The resulting product is then subjected to a condensation reaction with 1,3-diaminopropane to yield the final product.
Eigenschaften
IUPAC Name |
ethyl 6-amino-4-(5-bromothiophen-2-yl)-5-cyano-2-propyl-4H-pyran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O3S/c1-3-5-10-14(16(20)21-4-2)13(9(8-18)15(19)22-10)11-6-7-12(17)23-11/h6-7,13H,3-5,19H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWQZSPPKBGMWRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C(C(=C(O1)N)C#N)C2=CC=C(S2)Br)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 6-amino-4-(5-bromothiophen-2-yl)-5-cyano-2-propyl-4H-pyran-3-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{[5-(4-chloro-3-nitrophenyl)-2-furyl]methylene}-1-(4-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4925222.png)
![1-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine](/img/structure/B4925240.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B4925241.png)
![ethyl 2-({[(N-acetylmethionyl)oxy]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4925245.png)
![N-[3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-phenylpropyl]-N-(4-methoxybenzyl)acetamide](/img/structure/B4925248.png)

![N~1~-3-isoxazolyl-N~2~-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4925250.png)
![3-[3-(dimethylamino)propyl]-2-(3,4,5-trimethoxyphenyl)-1,3-thiazolidin-4-one hydrochloride](/img/structure/B4925258.png)
![N-[1-({[(4-acetylphenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]acetamide](/img/structure/B4925262.png)
![4-(benzyloxy)-N-{[(4-chloro-2,5-dimethoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B4925270.png)

![3-[1-(2-hydroxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B4925285.png)
![N-[2-(diethylamino)ethyl]-N-ethyl-3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B4925286.png)
